Cas no 2172608-95-4 (4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbut-2-enamidomethyl}benzoic acid)

2172608-95-4 structure
Productnaam:4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbut-2-enamidomethyl}benzoic acid
4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbut-2-enamidomethyl}benzoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbut-2-enamidomethyl}benzoic acid
- EN300-1527767
- 2172608-95-4
- 4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbut-2-enamido]methyl}benzoic acid
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- Inchi: 1S/C28H26N2O5/c1-30(17-19-12-14-20(15-13-19)27(32)33)26(31)11-6-16-29-28(34)35-18-25-23-9-4-2-7-21(23)22-8-3-5-10-24(22)25/h2-15,25H,16-18H2,1H3,(H,29,34)(H,32,33)/b11-6+
- InChI-sleutel: GJOUFEYOOGWJIF-IZZDOVSWSA-N
- LACHT: O(C(NC/C=C/C(N(C)CC1C=CC(C(=O)O)=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 470.18417193g/mol
- Monoisotopische massa: 470.18417193g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 9
- Complexiteit: 753
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 95.9Ų
- XLogP3: 3.8
4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbut-2-enamidomethyl}benzoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1527767-0.1g |
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbut-2-enamido]methyl}benzoic acid |
2172608-95-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1527767-2.5g |
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbut-2-enamido]methyl}benzoic acid |
2172608-95-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1527767-5.0g |
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbut-2-enamido]methyl}benzoic acid |
2172608-95-4 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1527767-10.0g |
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbut-2-enamido]methyl}benzoic acid |
2172608-95-4 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1527767-1.0g |
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbut-2-enamido]methyl}benzoic acid |
2172608-95-4 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1527767-250mg |
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbut-2-enamido]methyl}benzoic acid |
2172608-95-4 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1527767-2500mg |
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbut-2-enamido]methyl}benzoic acid |
2172608-95-4 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1527767-0.5g |
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbut-2-enamido]methyl}benzoic acid |
2172608-95-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1527767-0.05g |
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbut-2-enamido]methyl}benzoic acid |
2172608-95-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1527767-10000mg |
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbut-2-enamido]methyl}benzoic acid |
2172608-95-4 | 10000mg |
$14487.0 | 2023-09-26 |
4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbut-2-enamidomethyl}benzoic acid Gerelateerde literatuur
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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